The synthesis of Mat2A-IN-12 involves a multi-step organic chemistry approach that typically includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) and yields are often documented in laboratory notebooks or published methods related to similar compounds.
The molecular structure of Mat2A-IN-12 can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The structural data typically reveal:
For instance, structural analysis may show specific binding sites that facilitate interaction with the enzyme's active site, influencing its inhibitory efficacy .
Mat2A-IN-12 participates in various chemical reactions primarily aimed at inhibiting methionine adenosyltransferase 2A activity. Key aspects include:
Such analyses provide valuable information about the effectiveness and safety profile of Mat2A-IN-12 in therapeutic applications .
The mechanism of action for Mat2A-IN-12 involves:
This mechanism underscores the potential use of Mat2A-IN-12 as an anti-cancer agent by targeting metabolic pathways crucial for tumor growth .
The physical and chemical properties of Mat2A-IN-12 are critical for understanding its behavior in biological systems:
These properties are often characterized through standard laboratory techniques such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC) .
Mat2A-IN-12 has several scientific uses:
The methionine cycle serves as a critical metabolic hub in cancer cells, providing S-adenosylmethionine (SAM) – the universal methyl donor required for epigenetic regulation, protein function, and nucleic acid modifications. Cancer cells exhibit heightened dependence on methionine due to their elevated methylation demands, which drive oncogenic gene expression programs and maintain malignant phenotypes. This metabolic rewiring creates a therapeutic vulnerability, as disruption of SAM biosynthesis impairs DNA methylation (via DNMTs), histone modifications (via HMTs), and RNA methylation (via METTL complexes), ultimately crippling cancer cell proliferation and survival [2] [8]. The cycle's significance extends beyond methylation: SAM also fuels polyamine synthesis and glutathione production, making it indispensable for managing oxidative stress in tumor microenvironments [4] [9].
Table 1: Key Enzymes in the Methionine Cycle with Oncogenic Significance
Enzyme | Function | Cancer Relevance |
---|---|---|
MAT2A | Catalyzes SAM synthesis from methionine/ATP | Overexpressed in 80% of solid tumors; correlates with poor prognosis |
AHCY | Hydrolyzes SAH to homocysteine/adenosine | Essential for maintaining methylation flux; depletion induces oxidative stress |
MTAP | Salvages MTA to adenine/methionine | Deleted in 15% of cancers (glioblastoma, pancreatic, mesothelioma) |
PRMT5 | Arginine methyltransferase utilizing SAM | Synthetic lethal partner with MAT2A in MTAP-null cancers |
Methionine adenosyltransferase 2A (MAT2A) is the primary SAM-synthesizing enzyme in extrahepatic tissues and cancer cells, functioning as a homodimer with allosteric regulatory sites. Unlike its liver-specific counterpart MAT1A, MAT2A exhibits enhanced kinetic flexibility, allowing cancer cells to maintain SAM production under fluctuating nutrient conditions. Structural analyses (PDB IDs: 7RW5, 8P1V) reveal MAT2A's dimer interface harbors a druggable allosteric pocket adjacent to the SAM-binding site [6] [10]. This pocket undergoes conformational shifts upon ligand binding, reducing SAM affinity by 100-fold. MAT2A expression is dynamically regulated: 1) METTL16-mediated splicing under low-SAM conditions promotes MAT2A translation; 2) mTORC1/c-MYC signaling upregulates transcription during nutrient abundance; and 3) AMPK activation stabilizes MAT2A-protein complexes under metabolic stress (e.g., glucose deprivation) [2] [5] [9]. These mechanisms enable tumors to sustain SAM pools despite microenvironmental challenges.
Table 2: Structural Features of MAT2A Allosteric Binding Sites
PDB ID | Ligand | Resolution (Å) | Key Interactions | Biological Impact |
---|---|---|---|---|
7RW5 | Compound 1 + SAM | 2.48 | H-bond: Gly193, Asp249, Asn258 | Disrupts dimer stability; reduces SAM affinity |
8P1V | Compound 2 + SAM | 1.54 | Hydrophobic: Leu136, Val146; π-stacking: Phe145 | Induces conformational shift blocking catalysis |
7KCC | AG-270 + SAM | 2.10 | Salt bridge: Arg264; H-bond: Asn258 | Inhibits SAM release; activates MAT1A |
Approximately 15% of human cancers harbor homozygous deletions of the MTAP gene, creating a unique vulnerability to MAT2A inhibition. In MTAP-intact cells, methylthioadenosine (MTA) – a byproduct of polyamine synthesis – is recycled to methionine. However, MTAP-deficient tumors accumulate supraphysiological MTA, which partially inhibits PRMT5 by competing with SAM. This creates a synthetic lethal interaction: further SAM depletion via MAT2A inhibition catastrophically reduces PRMT5 activity below survivable thresholds, inducing selective cell death [2] [3] [7]. MAT2A-IN-12 exemplifies this therapeutic strategy, exhibiting nanomolar potency (IC₅₀ = 5 nM) against recombinant MAT2A and selective cytotoxicity in MTAP-null cell lines (IC₅₀ = 5 µM) [1]. Preclinical studies confirm that MAT2A inhibitors: 1) deplete SAM pools by >70% within 6 hours; 2) reduce H3K36me2/me3 marks within 24 hours; and 3) induce G1 cell cycle arrest specifically in MTAP-deficient models [3] [7]. Beyond PRMT5 dependence, MAT2A inhibition disrupts redox homeostasis by impairing glutathione synthesis and mitochondrial respiration, particularly in oxidative phosphorylation-dependent tumors like glioblastoma [4].
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